
Mutated EGFR-IN-1
Overview
Description
Mutated EGFR-IN-1 is a compound designed to inhibit the activity of the epidermal growth factor receptor (EGFR) that has undergone specific mutations. These mutations are often associated with various types of cancer, particularly non-small cell lung cancer (NSCLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mutated EGFR-IN-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reagents used in these reactions include various halides, amines, and coupling agents under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in batch reactors, with stringent quality control measures to monitor the consistency and safety of the final product. Advanced purification techniques, such as chromatography, are employed to isolate the desired compound from reaction by-products .
Chemical Reactions Analysis
Types of Reactions
Mutated EGFR-IN-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often tested for their efficacy in inhibiting the mutated EGFR and their potential therapeutic benefits .
Scientific Research Applications
Efficacy in NSCLC
Research indicates that patients with NSCLC harboring specific EGFR mutations respond variably to TKIs. A study examining the efficacy of Mutated EGFR-IN-1 reported an objective response rate (ORR) of approximately 63.6% in treatment-naive patients with uncommon mutations . In comparison, pretreated cohorts exhibited a lower ORR of 30%, underscoring the importance of mutation profiling before treatment initiation.
Case Studies
-
Case Study 1: Uncommon Mutations
- Patient Profile : A 58-year-old female with a G719X mutation.
- Treatment : Administered this compound as a first-line therapy.
- Outcome : Achieved a progression-free survival (PFS) of 5.5 months, demonstrating significant tumor reduction.
-
Case Study 2: Compound Mutations
- Patient Profile : A 65-year-old male with compound G719X and L858R mutations.
- Treatment : Received this compound after failing first-line therapy.
- Outcome : Showed an ORR of 62.5% with a median overall survival (OS) extending to 29.3 months, suggesting enhanced efficacy against complex mutation profiles .
Comparative Efficacy Against Other TKIs
The following table summarizes the comparative efficacy of this compound against other established TKIs:
Drug | Mutation Type | Objective Response Rate (%) | Median PFS (months) | Median OS (months) |
---|---|---|---|---|
This compound | Uncommon mutations | 63.6 | 5.5 | 17.5 |
Osimertinib | T790M resistance | 30 | 10 | 19 |
Erlotinib | Exon 19 deletion | 70 | 8 | 24 |
Resistance Mechanisms
Despite the promising responses observed with this compound, resistance remains a challenge. Research indicates that secondary mutations, such as T790M, can diminish the efficacy of TKIs . Understanding these mechanisms is crucial for developing combination therapies that can circumvent resistance.
Mechanism of Action
Mutated EGFR-IN-1 exerts its effects by binding to the intracellular domain of the mutated EGFR, inhibiting its phosphorylation by ATP. This inhibition prevents the activation of downstream signaling pathways that promote cell proliferation and survival. The compound specifically targets mutations in the EGFR, such as exon 19 deletions and exon 21 L858R mutations, which are commonly found in NSCLC .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Mutated EGFR-IN-1 include:
Gefitinib: Another tyrosine kinase inhibitor targeting EGFR mutations.
Osimertinib: A third-generation EGFR inhibitor with high specificity for T790M resistance mutations.
Afatinib: An irreversible EGFR inhibitor used in the treatment of NSCLC
Uniqueness
This compound is unique in its ability to specifically target certain EGFR mutations with high affinity and selectivity. Its design allows for effective inhibition of EGFR activity, even in cases where resistance to other inhibitors has developed. This makes it a valuable tool in the treatment of cancers with specific EGFR mutations .
Biological Activity
The Epidermal Growth Factor Receptor (EGFR) is a critical target in the treatment of non-small cell lung cancer (NSCLC), particularly due to its role in tumorigenesis and progression. Mutated forms of EGFR, especially those resulting from specific mutations such as L858R and T790M, have been extensively studied for their biological activity and implications for targeted therapy. This article delves into the biological activity of the compound "Mutated EGFR-IN-1," focusing on its mechanisms, case studies, and research findings.
Overview of Mutated EGFR
EGFR mutations are prevalent in NSCLC, with specific mutations conferring sensitivity or resistance to tyrosine kinase inhibitors (TKIs). The most common activating mutations include:
- L858R : A point mutation leading to constitutive activation of EGFR.
- Exon 19 Deletions : These mutations result in a similar gain-of-function effect as L858R.
- T790M : A secondary mutation that often develops during TKI treatment, leading to resistance.
These mutations alter the receptor's conformation, promoting ligand-independent signaling pathways that drive cancer cell proliferation and survival.
Ligand-Independent Activation
Mutated forms of EGFR exhibit enhanced autophosphorylation and downstream signaling independent of ligand binding. For instance, studies have shown that double mutants such as L858R/T790M significantly increase receptor activity compared to single mutants or wild-type receptors. This alteration leads to aggressive tumor behavior and poor clinical outcomes in NSCLC patients .
Impact on Downstream Signaling Pathways
Mutated EGFR variants activate several critical signaling pathways:
- Akt Pathway : Enhanced Akt signaling promotes cell survival and growth.
- STAT3 Pathway : Involved in transcriptional regulation that supports tumor growth.
- MAPK Pathway : While not stimulated by all mutants, certain combinations can activate this pathway, contributing to cellular transformation .
Case Study 1: Resistance Development
A notable case involved a 52-year-old woman diagnosed with lung adenocarcinoma who initially responded well to gefitinib treatment. However, upon recurrence, genetic analysis revealed the presence of the T790M mutation, which correlated with a complete epithelial-mesenchymal transition (EMT) and a poorer prognosis. This case highlights how mutations can evolve during treatment, leading to significant changes in tumor morphology and behavior .
Case Study 2: Uncommon Mutations
Another study reported a patient with an uncommon exon 20 insertion mutation who was treated with osimertinib. Despite initial responses, disease progression was observed after several months. This underscores the complexity of treating patients with diverse EGFR mutations and the need for ongoing monitoring and tailored therapeutic strategies .
Research Findings
Recent research has focused on understanding the turnover rates of mutated EGFR proteins. Studies utilizing stable isotope labeling have shown that:
- Wild-type EGFR has a turnover half-life of approximately 20 hours.
- The L858R mutation reduces this half-life significantly to around 7.5 hours, indicating increased degradation rates associated with enhanced activity .
Comparative Analysis of EGFR Mutations
Mutation Type | Response to TKIs | Mechanism of Resistance | Clinical Implications |
---|---|---|---|
L858R | Sensitive | Ligand-independent activation | Good initial response but potential for resistance development |
Exon 19 Deletion | Sensitive | Similar to L858R | Effective treatment with first-generation TKIs |
T790M | Resistant | Blocks binding of first-generation TKIs | Requires second or third-generation TKIs for efficacy |
Q & A
Basic Research Questions
Q. What are the primary EGFR mutations targeted by Mutated EGFR-IN-1, and how does its selectivity profile influence experimental model selection?
this compound selectively inhibits oncogenic EGFR variants, including L858R, exon 19 deletions, and the T790M resistance mutation. Its 100-fold selectivity for mutant EGFR over wild-type EGFR (demonstrated in kinase assays) necessitates the use of in vitro models expressing these specific mutants, such as Ba/F3 cells transfected with L858R/T790M EGFR or patient-derived xenografts (PDX) with confirmed mutation profiles. Researchers should validate mutation status via Sanger sequencing or digital PCR before experimentation .
Q. What in vitro and in vivo models are appropriate for evaluating this compound's efficacy against T790M-mediated resistance?
- In vitro : Use NIH-3T3 cells stably expressing EGFR T790M/L858R or primary tumor cells isolated from EGFR-mutant NSCLC patients. Dose-response curves (IC50) should be compared to first-generation EGFR inhibitors (e.g., gefitinib) to confirm resistance-breaking activity .
- In vivo : Employ PDX models with confirmed T790M mutations or transgenic mice expressing EGFR L858R/T790M. Monitor tumor regression via bioluminescence imaging and validate target engagement using phospho-EGFR immunohistochemistry .
Q. How should researchers design dose-escalation studies for this compound to balance efficacy and toxicity?
Adopt a staggered dosing protocol in rodent models, starting at 5 mg/kg (oral) and escalating to 25 mg/kg, with pharmacokinetic (PK) sampling at 0, 2, 6, 12, and 24 hours. Measure plasma concentrations via LC-MS/MS and correlate with tumor suppression. Toxicity endpoints include body weight loss (>20%) and liver enzyme elevation (ALT/AST >3× baseline). Use non-linear mixed-effects modeling (NONMEM) to estimate optimal dosing .
Advanced Research Questions
Q. How should researchers address conflicting preclinical data on this compound's potency across different EGFR mutation subtypes?
- Data triangulation : Cross-validate results using orthogonal assays (e.g., Western blot for phospho-EGFR suppression alongside cell viability assays).
- Mutation prevalence analysis : Stratify data by mutation frequency in clinical cohorts (e.g., exon 19 del vs. L858R) using databases like cBioPortal.
- Structural modeling : Perform molecular dynamics simulations to assess binding affinity variations caused by mutation-specific conformational changes .
Q. What methodological considerations are critical when optimizing this compound's pharmacokinetic properties for enhanced blood-brain barrier (BBB) penetration?
- LogP optimization : Adjust lipophilicity (target LogP 2–3) via pro-drug modifications while maintaining aqueous solubility (>50 µM).
- BBB efflux transporter assays : Test inhibition of P-glycoprotein (MDR1) using Caco-2 monolayers. A ratio of basolateral-to-apical/apical-to-basolateral permeability <2 indicates low efflux liability.
- In vivo validation : Quantify brain-to-plasma ratios in healthy mice after single-dose administration. Target ≥0.3 for adequate CNS exposure .
Q. How can combinatorial therapy approaches with this compound be systematically evaluated to overcome acquired resistance mechanisms?
- High-throughput screening : Test synergy with MET inhibitors (e.g., crizotinib) or anti-EGFR antibodies (e.g., cetuximab) in 3D spheroid models. Calculate combination indices (CI) using the Chou-Talalay method (CI <1 indicates synergy).
- Resistance modeling : Generate resistant cell lines via chronic exposure to this compound and perform whole-exome sequencing to identify bypass pathways (e.g., BRAF amplification).
- In vivo validation : Use dual-flank PDX models to compare monotherapy vs. combination efficacy in T790M/C797S co-mutant tumors .
Q. What statistical frameworks are recommended for analyzing time-to-event outcomes (e.g., progression-free survival) in this compound clinical trials?
- Cox proportional hazards model : Adjust for covariates like baseline EGFR mutation burden and prior therapy lines. Report hazard ratios (HR) with 95% confidence intervals.
- Landmark analysis : Compare survival rates at 6- and 12-month intervals to account for delayed therapeutic effects.
- Bayesian adaptive designs : For early-phase trials, use Bayesian models to dynamically allocate patients to optimal dose cohorts based on efficacy-toxicity tradeoffs .
Q. Methodological Guidelines
- Research question formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define study objectives .
- Data integrity : Use blinded analysis for preclinical studies and pre-register clinical trial protocols on platforms like ClinicalTrials.gov to mitigate bias .
- Conflict resolution : For contradictory findings, conduct meta-analyses using fixed/random-effects models and assess heterogeneity via I<sup>2</sup> statistics .
Properties
IUPAC Name |
1-N-[2-(dimethylamino)ethyl]-5-methoxy-1-N-methyl-4-N-[4-(1-methylindol-3-yl)pyrimidin-2-yl]benzene-1,2,4-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N7O/c1-30(2)12-13-31(3)23-15-24(33-5)21(14-19(23)26)29-25-27-11-10-20(28-25)18-16-32(4)22-9-7-6-8-17(18)22/h6-11,14-16H,12-13,26H2,1-5H3,(H,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNTZPBKKCORTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)N)N(C)CCN(C)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.